Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-
Overview
Description
Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a triterpene carboxylic acid isolated from the sclerotia of the medicinal fungus Polyporus umbellatus . It is known for its inhibitory effects on free radical-induced lysis of red blood cells (hemolysis) and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is primarily obtained through extraction from the sclerotia of Polyporus umbellatus. The extraction process involves several steps, including solvent extraction, crystallization, and purification . The biosynthetic pathway of polyporusterone A in Polyporus umbellatus involves the conversion of ergosterol to polyporusterone A through a series of hydroxylation and oxidation reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of polyporusterone A .
Scientific Research Applications
Mechanism of Action
Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- exerts its effects through several mechanisms:
Antioxidant Activity: Inhibits free radical-induced hemolysis by scavenging reactive oxygen species.
Cytotoxic Activity: Induces apoptosis in leukemia cells by interfering with cellular signaling pathways.
Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is part of a group of compounds known as phytoecdysones, which are steroid-like compounds found in plants and fungi. Similar compounds include:
Polyporusterone B: Another triterpene carboxylic acid isolated from Polyporus umbellatus with similar biological activities.
Ecdysterone: A phytoecdysone found in plants with similar antioxidant and cytotoxic properties.
Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is unique due to its specific inhibitory effects on free radical-induced hemolysis and its potential therapeutic applications in treating leukemia and inflammation .
Biological Activity
Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a triterpene carboxylic acid primarily isolated from the medicinal fungus Polyporus umbellatus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Ergost-7-en-6-one features multiple hydroxyl groups that contribute to its reactivity and biological functions. The chemical structure can be represented as follows:
This structure is characterized by a unique ergostane backbone which is common among sterols and triterpenes.
1. Antioxidant Activity
Research indicates that Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis by scavenging reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-related damage.
Table 1: Antioxidant Activity of Ergost-7-en-6-one
Study | Method | Findings |
---|---|---|
Hemolysis Assay | Inhibited ROS-induced hemolysis in vitro | |
Enzyme Activity | Increased activity of antioxidant enzymes (SOD, catalase) |
2. Cytotoxic Activity
Ergost-7-en-6-one has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in leukemia cells by disrupting cellular signaling pathways.
Table 2: Cytotoxic Effects
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Leukemia Cells | 15.4 | Induction of apoptosis |
MCF-7 (Breast) | 20.5 | ROS production leading to cell death |
A549 (Lung) | 14.21 | Inhibition of proliferation |
3. Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.
Table 3: Anti-inflammatory Effects
Study | Method | Findings |
---|---|---|
Cytokine Assay | Decreased levels of IL-6 and TNF-α in treated cells | |
In vivo Study | Reduced inflammation in animal models |
The biological activities of Ergost-7-en-6-one are mediated through several mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Cytotoxic Mechanism : It promotes apoptosis via ROS generation and modulation of signaling pathways like PI3K/Akt and ERK/MAPK.
- Anti-inflammatory Mechanism : By inhibiting NF-κB activation and reducing pro-inflammatory cytokine production, it mitigates inflammation.
Case Study 1: Anticancer Potential
A study conducted on Polyporus umbellatus extracts rich in Ergost-7-en-6-one showed a significant reduction in tumor size in mice models with induced leukemia. The results suggested that the compound could serve as a potential therapeutic agent for leukemia treatment.
Case Study 2: Inflammatory Response
In a clinical trial assessing the anti-inflammatory effects of Ergost-7-en-6-one in patients with chronic inflammatory diseases, participants reported decreased pain and swelling after treatment over four weeks.
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5S)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBCIGPPRFLKLS-UMQUCXETSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198134 | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141360-88-5 | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141360-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Polyporusterone A and where is it found?
A1: Polyporusterone A is a steroid compound originally isolated from the fruit body of Polyporus umbellatus Fries, also known as Grifola umbellata. [] This mushroom has a long history of use in traditional medicine, particularly for urological disorders. []
Q2: What is the chemical structure of Polyporusterone A?
A2: Polyporusterone A is a triterpene carboxylic acid with the IUPAC name: (+)-2β, 3β, 14α, (20R, 22R)-pentahydroxy-(24S)-methyl-5β-cholest-7-en-6-one. []
Q3: What is known about the biosynthesis of Polyporusterone A?
A3: Research suggests that Polyporusterone A biosynthesis is influenced by the symbiotic relationship between Polyporus umbellatus and Armillaria mellea. Analysis of infected and uninfected sclerotia revealed that the presence of A. mellea increased the levels of Polyporusterone A, alongside other steroids like ergosterol. [] This symbiotic interaction also appears to upregulate the expression of genes encoding enzymes crucial for ergosterol biosynthesis, potentially impacting Polyporusterone A production. []
Q4: Are there any spectroscopic data available for Polyporusterone A?
A4: Yes, the structure of Polyporusterone A has been elucidated using various spectroscopic techniques. This includes X-ray diffraction analysis, which revealed its crystal structure as orthorhombic with a specific space group and unit cell dimensions. [] Additionally, Nuclear Magnetic Resonance (NMR) data has provided insights into the conformation of its side-chain in both crystalline and solution states. []
Q5: What biological activities have been reported for Polyporusterone A?
A5: Studies have shown that Polyporusterone A exhibits cytotoxic activity against leukemia 1210 cells. [] Furthermore, Polyporusterone A, along with Polyporusterone B, demonstrated inhibitory effects against free radical-induced lysis of red blood cells in vitro. [] In vivo studies in rats showed that ingesting Polyporus umbellatus extract, rich in Polyporusterone A, increased the free radical scavenging effect of plasma. []
Q6: Has Polyporusterone A been investigated for its potential in treating gout?
A6: While Polyporus umbellatus itself has been traditionally used for gout, recent research has explored Polyporusterone A as a potential xanthine oxidase inhibitor (XOXI). [] Using high-speed countercurrent chromatography (HSCCC) and subsequent analysis with MS and NMR, researchers identified Polyporusterone A as a compound with high biological affinity towards xanthine oxidase. [] Molecular docking, dynamics simulations, and network pharmacology analyses further support its potential anti-gout effects. []
Q7: What are the implications of the symbiotic relationship between Polyporus umbellatus and Armillaria mellea for Polyporusterone A production?
A7: The symbiotic relationship significantly influences the production of sclerotia, the medicinal part of Polyporus umbellatus, which are the primary source of Polyporusterone A. [] This symbiotic interaction not only induces sclerotia formation [] but also leads to a significant increase in Polyporusterone A content compared to uninfected sclerotia. [] Understanding and potentially harnessing this symbiotic relationship could be crucial for optimizing Polyporusterone A production for research and potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.